molecular formula C12H8N2O4 B073382 4,4'-Dinitrobiphenyl CAS No. 1528-74-1

4,4'-Dinitrobiphenyl

Cat. No. B073382
CAS RN: 1528-74-1
M. Wt: 244.2 g/mol
InChI Key: BDLNCFCZHNKBGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Dinitrobiphenyl and related compounds involves various strategies, including cross-coupling reactions. One approach is the Suzuki cross-coupling reaction, which has been shown to effectively synthesize 2-nitro- and 2,2'-dinitrobiphenyls. This method reveals that the transmetalation step encounters obstacles when phenylboronic acid is substituted with a nitro group in the 2-position, suggesting that the electronic effects of the nitro substituent significantly influence the reaction pathway (R. González et al., 2005).

Molecular Structure Analysis

The molecular structure of dinitrobiphenyl compounds has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a novel biphenyl compound, 2,4'-Dimethoxy-6,2'-Dinitro-1,1'-Biphenyl, was determined, revealing the compound's crystalline form and intermolecular interactions, which are crucial for understanding its physical properties and reactivity (L. Xiao-ling, 2009).

Chemical Reactions and Properties

4,4'-Dinitrobiphenyl undergoes various chemical reactions, including aminolysis, which has been studied to understand its reaction mechanisms and kinetics. For example, the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile suggests a catalytic six-membered cyclic transition state, providing insights into the compound's chemical behavior (I. Um et al., 2015).

Physical Properties Analysis

The physical properties of 4,4'-Dinitrobiphenyl, such as solubility, melting point, and crystalline structure, are crucial for its applications. These properties are determined by the compound's molecular structure and intermolecular forces. The detailed analysis of its crystal structure, as mentioned earlier, contributes to understanding its physical properties.

Chemical Properties Analysis

The chemical properties of 4,4'-Dinitrobiphenyl, including reactivity, stability, and electronic structure, are influenced by the nitro groups attached to the biphenyl core. Studies on mixed-valence compound optical spectra near the class II/III border of dinitrobiphenyl and dinitrophenanthrene radical anions provide valuable information on the electronic properties and charge-transfer mechanisms (S. Nelsen et al., 2008).

Scientific Research Applications

Impact on Crystal Structure

Research has shown that the presence of 4,4'-dinitrobiphenyl as an impurity can significantly influence the crystal structure of related compounds. For example, it can induce disordered crystals in 4-iodo-4'-nitrobiphenyl through a chain inversion mechanism. This insight is valuable for the development of materials with specific crystallographic properties and for understanding the role of impurities in crystal formation (Hulliger & Langley, 1998).

Complex Formation and Vibrational Spectra

The study of 4,4'-dinitrobiphenyl complexes with other biphenyl derivatives using Raman spectroscopy has shed light on the formation of these complexes and their structural characteristics. The research focuses on the intermolecular interactions and the geometry of the molecules within the complexes, providing insights into how 4,4'-dinitrobiphenyl interacts with other compounds and the resultant effects on their vibrational spectra. This information is vital for understanding the fundamental aspects of molecular interactions in complex systems (Bolton & Prasad, 1978).

Charge Transfer Complexes

The formation of charge-transfer complexes involving 4,4'-dinitrobiphenyl has been explored, particularly in complexes with benzidine and tetramethylbenzidine. The diffuse reflection spectra of these complexes reveal the occurrence of broad, weak charge-transfer absorptions, which are key to understanding the electronic interactions between 4,4'-dinitrobiphenyl and other aromatic compounds. This research provides a foundation for the design of materials with desired electronic properties (Abe, Matsunaga, & Saito, 1968).

Liquid Crystal Induction

4,4'-Dinitrobiphenyl has been shown to induce liquid crystal phases in binary systems with certain nonmesogenic compounds. This property is of significant interest for the development of new liquid crystalline materials and for enhancing our understanding of the factors that contribute to liquid crystal formation. The research highlights how 4,4'-dinitrobiphenyl can influence the mesophase behavior of compounds, opening up possibilities for its use in the synthesis of novel liquid crystalline materials (Fukui & Matsunaga, 1982).

Safety And Hazards

4,4’-Dinitrobiphenyl is an eye irritant and a questionable carcinogen with experimental tumorigenic data . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

1-nitro-4-(4-nitrophenyl)benzene
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InChI

InChI=1S/C12H8N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H
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InChI Key

BDLNCFCZHNKBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C12H8N2O4
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DSSTOX Substance ID

DTXSID4061757
Record name 1,1'-Biphenyl, 4,4'-dinitro-
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Molecular Weight

244.20 g/mol
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Physical Description

Solid; [HSDB]
Record name 4,4'-Dinitrobiphenyl
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Solubility

INSOL IN WATER; SOL IN HOT ALCOHOL, BENZENE & ACETIC ACID
Record name 4,4'-DINITROBIPHENYL
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Product Name

4,4'-Dinitrobiphenyl

Color/Form

NEEDLES FROM ALCOHOL

CAS RN

1528-74-1
Record name 4,4′-Dinitro-1,1′-biphenyl
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Melting Point

240-243 °C
Record name 4,4'-DINITROBIPHENYL
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Synthesis routes and methods

Procedure details

2.52 g of the 2-(3-butenyloxy)-4,4'-dinitrobiphenyl synthesized in Reference Example 1 was dissolved in 80 mL of dry toluene. To this was first added 100 microliters of a 3% chloroplatinic acid 2-propanol solution, and a solution in 20 mL dry toluene of 7.88 g of hydrogen-terminated polysiloxane (average value of n: 14.4) with the formula ##STR17## was then added dropwise. Heating was continued for 4 hours at 100° C. Purification by column chromatography yielded 8.68 g of the 4,4'-dinitrobiphenyl-terminated polysiloxane as a waxy light yellow solid.
Name
2-(3-butenyloxy)-4,4'-dinitrobiphenyl
Quantity
2.52 g
Type
reactant
Reaction Step One
[Compound]
Name
chloroplatinic acid 2-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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